molecular formula C10H18N2O B8609650 N-(6-Cyanohexyl)propanamide CAS No. 62578-16-9

N-(6-Cyanohexyl)propanamide

Cat. No.: B8609650
CAS No.: 62578-16-9
M. Wt: 182.26 g/mol
InChI Key: XQFFRCQKYQUSTA-UHFFFAOYSA-N
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Description

N-(6-Cyanohexyl)propanamide (CAS: 62578-16-9) is a propanamide derivative featuring a six-carbon alkyl chain terminated by a cyano (-CN) group at the nitrogen substituent. This compound belongs to the broader class of N-alkyl propanamides, which are characterized by their amide bond (-CONH-) and variable alkyl or aryl substituents.

Properties

CAS No.

62578-16-9

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

N-(6-cyanohexyl)propanamide

InChI

InChI=1S/C10H18N2O/c1-2-10(13)12-9-7-5-3-4-6-8-11/h2-7,9H2,1H3,(H,12,13)

InChI Key

XQFFRCQKYQUSTA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCCCCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

N-(6-Cyanohexyl)propanamide
  • Substituents: A linear hexyl chain with a terminal cyano group.
  • Key Interactions : The nitrile group enables dipole-dipole interactions and may enhance solubility in polar solvents.
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (–3)
  • Substituents : Bulky diphenylethyl and methoxynaphthyl groups.
  • Key Interactions : Aromatic π-π stacking and hydrogen bonding (via methoxy oxygen).
  • Synthesis : Prepared via reaction of 2,2-diphenylethan-1-amine with naproxen, highlighting the use of aromatic carboxylic acids in amide formation .
N-Cyclohexyl-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-3-p-tolyl-propanamide (–5)
  • Substituents : Cyclohexyl (chair conformation), p-tolyl, and dihydropyrimidinyl groups.
  • Key Interactions : Extensive hydrogen bonding (N–H⋯O, O–H⋯N) and C–H⋯C interactions in crystal packing.
  • Physicochemical Impact : The hydroxy and oxo groups enhance hydrophilicity compared to purely aliphatic analogs .
N-Alkyl Propanamide (Generic) ()
  • Regulatory Context: PMN P–18–239 (generic N-alkyl propanamide) is subject to significant new use regulations, emphasizing industrial and consumer safety. The cyanohexyl variant may face stricter handling guidelines due to its reactive nitrile group .
Antioxidant and Antibacterial Propanamides ()
  • 3-[(5-Chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide: Exhibits radical scavenging activity.
Heterocyclic Propanamides ()
  • N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide : Features a purine moiety, enabling DNA-interactive applications.
  • Comparison: this compound’s simpler structure lacks heterocyclic complexity but may serve as a versatile intermediate in synthesizing bioactive molecules .

Physicochemical and Regulatory Considerations

Property This compound N-(2,2-Diphenylethyl)-...propanamide N-Cyclohexyl-...propanamide
Polarity High (due to -CN) Moderate (aromatic groups) Low (cyclohexyl)
Hydrogen Bonding Limited (no -OH/-NH₂) Yes (methoxy oxygen) Extensive (N–H, O–H)
Bioactivity Underexplored Potential anti-inflammatory* Crystallographically stable
Regulatory Status PMN P–18–239 Research-grade Safety data available

*Inferred from naproxen-derived synthesis .

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